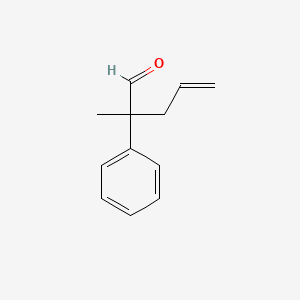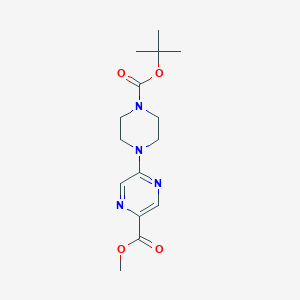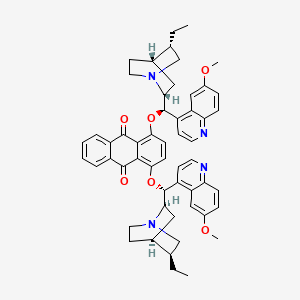amine](/img/structure/B8802310.png)
[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine is an organic compound with the molecular formula C12H19NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine typically involves the reaction of 3,4-dimethoxyphenethylamine with appropriate reagents under controlled conditions. One common method involves the alkylation of 3,4-dimethoxyphenethylamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain. This interaction can result in various physiological and pharmacological effects, including mood enhancement and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A closely related compound with similar structural features but lacking the isopropyl group.
N-Acetyl-3,4-dimethoxyphenethylamine: Another derivative with an acetyl group attached to the nitrogen atom.
Uniqueness
[2-(3,4-dimethoxyphenyl)ethyl](propan-2-yl)amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H21NO2 |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(2)14-8-7-11-5-6-12(15-3)13(9-11)16-4/h5-6,9-10,14H,7-8H2,1-4H3 |
Clé InChI |
RNZVBWPKNUONBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Chloro-N-((1-hydroxycycloheptyl)methyl)-5-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-yl]benzamide](/img/structure/B8802292.png)



